Cas no 405219-34-3 (2-(4-Fluorophenyl)ethanesulfonyl chloride)

2-(4-Fluorophenyl)ethanesulfonyl chloride is a versatile sulfonyl chloride derivative widely used in organic synthesis and pharmaceutical intermediates. Its key advantages include high reactivity as a sulfonylation reagent, enabling efficient introduction of the sulfonyl group into target molecules. The 4-fluorophenyl moiety enhances electronic properties, making it valuable in the development of bioactive compounds. This compound exhibits good stability under controlled conditions and is particularly useful in peptide modification and medicinal chemistry applications. Its well-defined structure allows for precise functionalization in complex synthetic routes. Proper handling is required due to its moisture sensitivity and reactivity with nucleophiles.
2-(4-Fluorophenyl)ethanesulfonyl chloride structure
405219-34-3 structure
Product Name:2-(4-Fluorophenyl)ethanesulfonyl chloride
CAS No:405219-34-3
MF:C8H8ClFO2S
MW:222.664323806763
MDL:MFCD04117461
CID:1073415
PubChem ID:2759098
Update Time:2025-10-31

2-(4-Fluorophenyl)ethanesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Fluorophenyl)ethanesulfonyl chloride
    • 2-(4-FLUORO-PHENYL)-ETHANESULFONYL CHLORIDE
    • AB20717
    • AC1MBZMT
    • AG-B-86458
    • CTK7C0405
    • SBB096386
    • 2-(4-fluorophenyl)ethanesulfonylChloride
    • DTXSID50374642
    • 2-(4-Fluorophenyl)-ethanesulfonyl chloride
    • 2-(4-flourophenyl)ethanesulfonyl chloride
    • 2-(4-FLUOROPHENYL)ETHANE-1-SULFONYL CHLORIDE
    • 2-(4-fluoro-phenyl)-ethanesulfonyl chloride, AldrichCPR
    • YPVFLPWWOHVBBO-UHFFFAOYSA-N
    • EN300-272553
    • MFCD04117461
    • AKOS006220934
    • G27462
    • 405219-34-3
    • SCHEMBL66512
    • MDL: MFCD04117461
    • Inchi: 1S/C8H8ClFO2S/c9-13(11,12)6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2
    • InChI Key: YPVFLPWWOHVBBO-UHFFFAOYSA-N
    • SMILES: ClS(CCC1C=CC(=CC=1)F)(=O)=O

Computed Properties

  • Exact Mass: 221.9917565g/mol
  • Monoisotopic Mass: 221.9917565g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 42.5Ų

2-(4-Fluorophenyl)ethanesulfonyl chloride Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

2-(4-Fluorophenyl)ethanesulfonyl chloride Pricemore >>

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Additional information on 2-(4-Fluorophenyl)ethanesulfonyl chloride

Research Briefing on 2-(4-Fluorophenyl)ethanesulfonyl Chloride (CAS: 405219-34-3) and Its Applications in Chemical Biology and Pharmaceutical Research

2-(4-Fluorophenyl)ethanesulfonyl chloride (CAS: 405219-34-3) is a specialized sulfonyl chloride derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a versatile building block for the synthesis of sulfonamide-based molecules, which are widely utilized in drug discovery and development. The presence of the fluorophenyl moiety enhances its reactivity and selectivity, making it particularly valuable for the design of targeted therapeutics and probes.

Recent studies have highlighted the role of 2-(4-Fluorophenyl)ethanesulfonyl chloride in the development of covalent inhibitors, which are increasingly important in targeting challenging protein classes such as kinases and proteases. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its application in the synthesis of irreversible inhibitors for Bruton's tyrosine kinase (BTK), showcasing its utility in oncology research. The compound's ability to form stable covalent bonds with nucleophilic residues (e.g., cysteine) has been leveraged to enhance drug-target engagement and residence time.

In addition to its pharmaceutical applications, 2-(4-Fluorophenyl)ethanesulfonyl chloride has been employed as a key reagent in chemical biology for protein labeling and activity-based protein profiling (ABPP). A recent study published in ACS Chemical Biology (2024) utilized this compound to develop sulfonyl fluoride probes for mapping reactive cysteines in live cells, providing insights into redox regulation and drug-target interactions. The fluorophenyl group was found to improve cell permeability and target selectivity compared to traditional sulfonyl chloride reagents.

From a synthetic chemistry perspective, advances in the preparation and handling of 2-(4-Fluorophenyl)ethanesulfonyl chloride have been reported. A 2023 Organic Process Research & Development article described an improved synthetic route with enhanced yield (78%) and purity (>98%), addressing previous challenges with stability and byproduct formation. The optimized protocol employs controlled temperature conditions and anhydrous solvents to minimize decomposition, making the compound more accessible for research applications.

Emerging safety and handling data for 2-(4-Fluorophenyl)ethanesulfonyl chloride have been compiled in recent regulatory assessments. While the compound exhibits typical sulfonyl chloride reactivity (moisture-sensitive, corrosive), its fluorinated aromatic ring appears to reduce volatility compared to aliphatic analogs. Proper handling under inert atmosphere and use of appropriate personal protective equipment remain essential, as noted in a 2024 Chemical Health & Safety report.

Looking forward, researchers are exploring novel applications of 2-(4-Fluorophenyl)ethanesulfonyl chloride in PROTAC (proteolysis targeting chimera) development and covalent fragment-based drug discovery. Its unique combination of reactivity and selectivity positions it as a valuable tool for next-generation therapeutic development, particularly in areas requiring targeted protein degradation or covalent modulation. Ongoing structure-activity relationship studies aim to further optimize its physicochemical properties for specific biological applications.

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